Aluminum sulfide (Al2S3)

Catalog No.
S1555133
CAS No.
1302-81-4
M.F
Al2S3
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum sulfide (Al2S3)

CAS Number

1302-81-4

Product Name

Aluminum sulfide (Al2S3)

IUPAC Name

dialuminum;trisulfide

Molecular Formula

Al2S3

Molecular Weight

150.2 g/mol

InChI

InChI=1S/2Al.3S/q2*+3;3*-2

InChI Key

COOGPNLGKIHLSK-UHFFFAOYSA-N

SMILES

[Al+3].[Al+3].[S-2].[S-2].[S-2]

Canonical SMILES

[Al+3].[Al+3].[S-2].[S-2].[S-2]

Energy Storage: Aluminium-Sulphur Batteries

One of the most promising areas of research for aluminium sulphide is in the development of next-generation batteries. Lithium-ion batteries, the current dominant technology, have limitations in terms of energy density and safety. Aluminium-sulphur batteries are a potential alternative due to several factors:

  • High theoretical capacity: Aluminium sulphide boasts a high theoretical capacity for storing lithium ions, which translates to potentially longer battery life ().
  • Capacity fade: While the initial discharge capacity can be promising, aluminium sulphide electrodes suffer from a significant decrease in capacity during charging and discharging cycles (). This needs to be addressed for practical applications.
  • Material stability: The conversion process during charge and discharge can cause structural changes in the electrode material, leading to further capacity loss. Research is focused on improving the stability of aluminium sulphide during cycling ().

Despite these challenges, aluminium sulphide remains a promising candidate for next-generation batteries, and research is ongoing to overcome these limitations.

Photovoltaic Applications

Aluminium sulphide, like other metal sulphides, exhibits light-absorbing properties that have potential applications in photovoltaics, the technology used in solar cells. Research is exploring the use of aluminium sulphide in:

  • Photovoltaic materials: Aluminium sulphide may be useful in developing new types of solar cells for capturing light and converting it into electricity (). However, further research is needed to determine its efficiency and compare it to existing materials.

Due to the early stage of this research, there is limited information on the specific applications and their effectiveness in converting light to electricity.

Other Research Areas

Beyond energy storage and photovoltaics, aluminium sulphide is being explored for other scientific applications:

  • Catalyst: Aluminium sulphide's reactivity makes it a potential candidate for catalysts used in various chemical reactions (). Research is ongoing to explore its effectiveness in specific reactions.
  • Aluminium source: In certain controlled applications, aluminium sulphide can be a source of aluminium, particularly when compatibility with sulphates is required ().

Aluminum sulfide, with the chemical formula Al₂S₃, is an ionic compound composed of aluminum and sulfur. It typically appears as a gray solid and is known for its ability to hydrolyze in the presence of moisture, producing aluminum hydroxide and hydrogen sulfide gas. This compound exists in several crystalline forms, including hexagonal and trigonal structures, which exhibit unique lattice arrangements and properties. The molar mass of aluminum sulfide is approximately 150.158 g/mol, and it has a melting point of about 1,100 °C (2,012 °F) and a boiling point of around 1,500 °C (2,732 °F) .

Aluminium sulphide is a moisture-sensitive compound that can react with water to release toxic hydrogen sulfide gas. Hydrogen sulfide has a foul odor and can be harmful upon inhalation, causing respiratory problems and even death in high concentrations [].

: Aluminum sulfide can also react with alcohols at elevated temperatures to yield thiols. For example:
Al2S3+R OHR SH+other products\text{Al}_2\text{S}_3+\text{R OH}\rightarrow \text{R SH}+\text{other products}

These reactions highlight the compound's reactivity and potential for generating valuable byproducts .

Aluminum sulfide can be synthesized through several methods:

  • Direct Combination: The most straightforward method involves the direct reaction of aluminum powder with sulfur:
    2Al+3SAl2S32\text{Al}+3\text{S}\rightarrow \text{Al}_2\text{S}_3
    This reaction is highly exothermic and requires careful control to prevent excessive heat generation.
  • Thermitic Reaction: A thermitic reaction can be employed where aluminum powder reacts with lead sulfide:
    2Al+3PbSAl2S3+3Pb2\text{Al}+3\text{PbS}\rightarrow \text{Al}_2\text{S}_3+3\text{Pb}
  • Alternative Methods: Other methods include reacting potassium thiocyanate with aluminum powder at high temperatures or burning aluminum powder in carbon disulfide .

Aluminum sulfide has a range of industrial applications:

  • Chemical Production: It is used in the synthesis of organic compounds such as ethanethiol and chemicals for tanning leather.
  • Battery Manufacturing: Aluminum sulfide is utilized in the production of cathodes for lithium-sulfur solid-state batteries.
  • Hydrogen Sulfide Generation: It serves as a precursor for generating hydrogen sulfide, which has various industrial applications .

Research on aluminum sulfide interactions primarily focuses on its reactivity with water and acids. Studies have shown that its hydrolysis can be an effective method for producing hydrogen sulfide cheaply. Additionally, its reactions with alcohols have been explored for synthesizing thiols under controlled conditions . These interactions are crucial for understanding its potential uses in organic synthesis and industrial processes.

Similar Compounds

  • Aluminum Chloride (AlCl₃)
  • Aluminum Sulfate (Al₂(SO₄)₃)
  • Gallium Sulfide (Ga₂S₃)

Comparison Table

CompoundChemical FormulaKey PropertiesUnique Characteristics
Aluminum SulfideAl₂S₃Gray solid; hydrolyzes to produce H₂SHighly reactive with moisture
Aluminum ChlorideAlCl₃White solid; soluble in waterForms complex ions in solution
Aluminum SulfateAl₂(SO₄)₃White crystalline solid; highly solubleUsed extensively in water purification
Gallium SulfideGa₂S₃Grayish solid; similar structure to Al₂S₃Exhibits semiconductor properties

Uniqueness

Aluminum sulfide is distinguished by its strong reactivity with water, leading to the release of hydrogen sulfide gas. This property makes it particularly useful in certain chemical syntheses compared to other aluminum compounds, which may not exhibit such reactivity .

Polymorphic Forms of Al₂S₃

The polymorphic behavior of aluminum sulfide stems from the versatile coordination chemistry of aluminum in sulfide environments and the ability of the structure to accommodate ordered vacancy arrangements [1]. Each polymorph exhibits unique crystallographic parameters and structural characteristics that define their stability ranges and formation conditions [3] [6]. The following table summarizes the key crystallographic data for the major aluminum sulfide polymorphs:

PolymorphCrystal SystemSpace Groupa (Å)c (Å)Density (g/cm³)Structure Type
α-Al₂S₃HexagonalP6₁6.42317.832.32Wurtzite-like
β-Al₂S₃HexagonalP6₃mc3.5795.8292.495Defect Wurtzite
γ-Al₂S₃TrigonalR3m6.4717.262.36Trigonal
δ-Al₂S₃TetragonalI4₁/amd7.02629.8192.71Tetragonal Superlattice

α-Al₂S₃: Hexagonal Symmetry and Wurtzite-like Structure

The alpha phase of aluminum sulfide represents the most thermodynamically stable polymorph under ambient conditions, crystallizing in the hexagonal crystal system with space group P6₁ [1]. This phase exhibits a wurtzite-related structure where sulfide anions adopt a hexagonal close-packed arrangement, with aluminum cations occupying one-third of the available tetrahedral interstitial sites [19]. The defect-free alpha phase contains sulfide ions in a hexagonal close-packed lattice with aluminum ions distributed among the tetrahedral holes in an ordered fashion [19].

The structural framework of α-Al₂S₃ is characterized by two inequivalent aluminum positions and three inequivalent sulfur atom positions within the unit cell [19]. Each close-packed layer contains three inequivalent sulfur atoms, where two coordinate to three aluminum atoms and one exhibits two-fold coordination [19]. The availability of two-fold coordinated sulfide ions proves crucial for the preferred conduction pathways in this material [19]. The aluminum-sulfur bond distances in α-Al₂S₃ range from 2.31 to 2.64 Å, reflecting the distorted tetrahedral coordination environment around aluminum centers [5] [27].

Unlike aluminum oxide where aluminum centers occupy octahedral holes, the expanded framework of aluminum sulfide stabilizes aluminum centers in tetrahedral coordination within the sulfide matrix [1]. The lattice parameters for α-Al₂S₃ are a = b = 6.423 Å and c = 17.83 Å, with a calculated density of 2.32 g/cm³ [1] [6]. Recent density functional theory calculations using the r++SCAN functional have provided refined lattice parameters of a = 6.418 Å and c = 17.847 Å, showing excellent agreement with experimental values [25].

β-Al₂S₃: Defect Wurtzite Configuration

The beta phase of aluminum sulfide adopts a defect wurtzite structure characterized by hexagonal symmetry with space group P6₃mc [1]. This polymorph forms through thermal treatment of the alpha phase, typically requiring annealing at temperatures of several hundred degrees Celsius [1]. The beta phase represents a high-temperature modification where aluminum centers become randomized, leading to the characteristic defect wurtzite arrangement [1].

The crystallographic parameters of β-Al₂S₃ include lattice constants a = b = 3.579 Å and c = 5.829 Å, with a notably higher density of 2.495 g/cm³ compared to the alpha phase [1] [6]. This increased density reflects the more compact arrangement achieved through the randomization of aluminum positions at elevated temperatures [1]. The defect wurtzite configuration emerges from the thermal activation that allows aluminum cations to redistribute among available tetrahedral sites, breaking the long-range order characteristic of the alpha phase [1].

The structural transition from alpha to beta phase involves the progressive randomization of aluminum occupancy in tetrahedral sites while maintaining the overall hexagonal close-packed sulfide framework [1]. This transformation represents a classical order-disorder transition where increasing temperature provides sufficient thermal energy to overcome the ordering forces that stabilize the alpha phase structure [1].

γ-Al₂S₃: Trigonal Phase and Structural Analogues

The gamma phase of aluminum sulfide crystallizes in the trigonal crystal system, representing a high-temperature polymorph with structural similarities to gamma-aluminum oxide [1]. This phase forms at elevated temperatures beyond those required for beta phase formation, with lattice parameters a = b = 6.47 Å and c = 17.26 Å [1] [6]. The density of γ-Al₂S₃ is 2.36 g/cm³, intermediate between the alpha and beta phases [1].

The structural arrangement in γ-Al₂S₃ exhibits analogies to the gamma-Al₂O₃ structure, suggesting similar coordination environments and vacancy ordering patterns [1]. The trigonal symmetry reflects a further evolution of the defect structure where thermal energy promotes additional structural reorganization beyond that observed in the beta phase [1]. While detailed structural refinement data for this phase remains limited, the trigonal symmetry indicates a departure from the hexagonal close-packed sulfide arrangement toward a more complex three-dimensional framework [1].

The formation of γ-Al₂S₃ requires temperatures sufficient to induce significant structural reorganization while maintaining the overall stoichiometry and basic coordination preferences of aluminum in sulfide environments [1]. This phase represents an intermediate structural state between the ordered wurtzite-like alpha phase and the completely disordered arrangements that might occur at even higher temperatures [1].

δ-Al₂S₃: Tetragonal Superlattice Under Pressure

The delta phase of aluminum sulfide emerges under high-pressure conditions, specifically requiring pressures in the range of 2 to 65 GPa to achieve stable formation [1]. This polymorph crystallizes in the tetragonal crystal system with space group I4₁/amd, representing a pressure-induced structural transformation [1]. The lattice parameters are a = b = 7.026 Å and c = 29.819 Å, with the highest density among all known aluminum sulfide polymorphs at 2.71 g/cm³ [1] [6].

The tetragonal superlattice structure of δ-Al₂S₃ reflects the dramatic reorganization that occurs under extreme pressure conditions [1]. The significantly elongated c-axis parameter of nearly 30 Å indicates the formation of a complex layered structure where vacancies arrange in a highly ordered tetragonal superlattice [1]. This pressure-induced phase demonstrates the remarkable structural flexibility of aluminum sulfide under extreme conditions [1].

The formation mechanism of δ-Al₂S₃ involves the compression-induced reorganization of vacancy arrangements from the ambient pressure configurations to a highly ordered tetragonal pattern [1]. The substantial increase in density from 2.32 g/cm³ in the alpha phase to 2.71 g/cm³ in the delta phase reflects the efficient packing achieved under high-pressure conditions [1]. This phase represents one of the most structurally complex aluminum sulfide polymorphs, with its superlattice arrangement providing insights into the fundamental interactions governing aluminum-sulfur bonding under extreme conditions [1].

Vacancy-Ordered Structures and Defect Chemistry

The structural chemistry of aluminum sulfide is fundamentally governed by the ordered arrangement of cation vacancies within the tetrahedral sites of the sulfide framework [1] [11]. These vacancy-ordered structures represent a critical aspect of aluminum sulfide crystallography, where the systematic absence of aluminum atoms from specific tetrahedral positions creates long-range structural order [1]. The defect chemistry involves the strategic placement of aluminum cations in only one-third of the available tetrahedral sites, leaving two-thirds as ordered vacancies [1] [19].

Recent first-principles studies have revealed that vacancy-ordered wurtzite α-Al₂S₃ exhibits remarkable ferroelectric properties due to its unique defect arrangement [7] [11]. The ordered aluminum vacancies lead to three important structural features: mitigation of cation-cation repulsion, structural flexibility that accommodates lattice expansion, and formation of sigma-like bonding states involving aluminum 3p and sulfur 3p orbitals [7] [11]. These vacancy-induced modifications result in uniaxial quadruple-well ferroelectricity with a moderate switching barrier of 51 meV per cation, significantly lower than conventional wurtzite ferroelectrics [7] [11].

The defect chemistry of aluminum sulfide involves complex interactions between aluminum vacancies and the surrounding sulfite framework [15] [16]. Computational studies using density functional theory have demonstrated that the distribution of aluminum vacancies follows specific ordering principles that minimize the total system energy [19]. The formation energies of different vacancy configurations show that ground-state arrangements achieve approximately 90% vacancy ordering at typical synthesis temperatures around 625 K [16].

The vacancy ordering in aluminum sulfide creates distinct coordination environments for both aluminum and sulfur atoms [19]. The aluminum sites exhibit tetrahedral coordination with aluminum-sulfur bond distances ranging from 2.20 to 2.64 Å, while sulfur atoms display both two-fold and three-fold coordination depending on their position within the vacancy-ordered structure [5] [19] [27]. The systematic arrangement of these vacancies generates the characteristic wurtzite-like structure while maintaining overall charge neutrality through the Al³⁺ and S²⁻ ionic framework [1] [19].

Comparative Lattice Dynamics Across Phases

The lattice dynamics of aluminum sulfide polymorphs exhibit significant variations that reflect their distinct structural arrangements and bonding characteristics [1] [17]. Comparative analysis of vibrational properties across the different phases reveals fundamental differences in phonon dispersion relations, thermal stability, and dynamic structural behavior [17]. The hexagonal alpha phase demonstrates the most stable lattice dynamics due to its ordered vacancy arrangement and optimized aluminum-sulfur bonding distances [1] [19].

Density functional theory calculations have provided detailed insights into the phonon spectra and lattice dynamics of aluminum sulfide phases [17] [25]. The alpha phase exhibits well-defined acoustic and optical phonon branches consistent with its ordered structure, while the beta phase shows characteristic broadening and splitting associated with the defect wurtzite configuration [1] [17]. The gamma and delta phases display increasingly complex phonon spectra reflecting their higher-symmetry crystal systems and unique structural arrangements [1].

Temperature-dependent lattice dynamics studies reveal distinct thermal expansion behaviors across the aluminum sulfide polymorphs [30]. The alpha phase demonstrates anisotropic thermal expansion with different expansion coefficients along the a and c crystallographic axes [25]. Computational studies using the r++SCAN functional have shown that the thermal expansion coefficient varies significantly between phases, with the alpha phase exhibiting relatively low expansion due to its stable tetrahedral coordination environment [25].

The comparative lattice dynamics analysis also reveals important information about phase transition mechanisms and kinetics [1] [17]. The alpha to beta phase transition involves the progressive activation of specific phonon modes that facilitate aluminum cation mobility between tetrahedral sites [1]. Similarly, the formation of gamma and delta phases requires activation of higher-energy vibrational modes that enable the substantial structural reorganization observed in these polymorphs [1]. These dynamic processes demonstrate the fundamental relationship between lattice vibrations and structural phase transitions in aluminum sulfide systems [1] [17].

Conventional Synthesis Routes

Direct Elemental Combustion (Aluminum-Sulfur Thermite Reaction)

The direct combination of elemental aluminum and sulfur represents the most straightforward approach to aluminum sulfide synthesis [2]. This thermite-like reaction proceeds according to the stoichiometric equation:

$$ 2Al(s) + 3S(s) → Al₂S₃(s) $$

Reaction Mechanism and Thermodynamics

The direct elemental combustion is an exceptionally exothermic process with significant thermodynamic driving force [3]. The reaction exhibits characteristics similar to classical thermite reactions, where aluminum acts as the reducing agent. The process initiates when the sulfur-aluminum mixture reaches temperatures above the melting point of sulfur (approximately 115°C) [2]. Once initiated, the reaction becomes self-sustaining due to the substantial heat release.

Experimental Conditions and Procedures

Laboratory-scale synthesis typically employs finely divided aluminum powder mixed with sulfur powder in stoichiometric ratios [4] [5] [3]. The mixture is often prepared using mechanical grinding to ensure intimate contact between reactants [5]. Ignition can be achieved through various methods, including magnesium ribbon ignition, propane torch heating, or electrical heating elements [4] [5].

Temperature control proves critical for successful synthesis. While the reaction can proceed at temperatures as low as 115°C, optimal conversion rates occur between 300-1500°C depending on the specific experimental setup [3]. The reaction atmosphere must be carefully controlled to prevent oxidation, typically employing inert gases such as argon or nitrogen [4] [5].

Product Characteristics and Yields

The direct elemental combustion typically produces aluminum sulfide in a fused form with conversion efficiencies ranging from 80-98% [3]. The product exhibits the characteristic gray appearance of aluminum sulfide and readily hydrolyzes in ambient atmosphere to release hydrogen sulfide gas [2]. Post-reaction analysis confirms the formation of crystalline aluminum sulfide with hexagonal crystal structure [6] [2].

Process Optimization and Scaling Considerations

Industrial applications of this method require careful heat management due to the highly exothermic nature of the reaction [2]. The process benefits from controlled ignition techniques that prevent rapid, uncontrolled combustion of the entire reaction mass. Small-scale laboratory preparations demonstrate successful synthesis with reaction masses ranging from 1-5 grams [4] [5] [3].

ParameterTypical RangeOptimal Conditions
Temperature115-1500°C300-800°C
Reaction Time5-60 minutes15-30 minutes
AtmosphereInert gasArgon/Nitrogen
Conversion Efficiency80-98%90-95%
Product FormFused powderCrystalline

Solid-State Metathesis Using Precursors (e.g., AlCl₃ + Li₂S)

Solid-state metathesis reactions offer an alternative approach to aluminum sulfide synthesis under more controlled conditions compared to direct elemental combustion [7] [8]. This method utilizes the thermodynamic favorability of salt formation to drive the synthesis reaction.

Fundamental Reaction Chemistry

The metathesis approach employs aluminum halides, particularly aluminum chloride, reacting with alkali metal sulfides such as lithium sulfide or sodium sulfide. The general reaction scheme follows:

$$ AlCl₃(s) + Li₂S(s) → Al₂S₃(s) + LiCl(s) $$

The driving force for this reaction derives from the formation of thermodynamically stable byproduct salts, particularly lithium chloride or sodium chloride [7] [8]. These byproduct salts can be readily separated from the aluminum sulfide product through selective dissolution in polar solvents.

Process Development and Optimization

Recent patent literature describes systematic optimization of the solid-state metathesis process [7]. The method involves precise stoichiometric mixing of aluminum chloride and lithium sulfide powders, followed by thermal treatment under controlled conditions. Typical reaction temperatures range from 150-400°C, significantly lower than direct elemental combustion methods [7].

The reaction kinetics demonstrate strong temperature dependence, with optimal conversion occurring at 300°C over 50-100 hour reaction periods [7]. Extended reaction times ensure complete conversion while maintaining phase purity of the aluminum sulfide product.

Product Purification and Characterization

The metathesis approach produces aluminum sulfide contaminated with byproduct salts that require removal [7]. Purification typically involves washing with absolute ethanol or other polar solvents to selectively dissolve the salt byproducts while leaving aluminum sulfide intact. X-ray diffraction analysis confirms phase-pure aluminum sulfide formation after purification [7].

Advantages and Process Control

The solid-state metathesis method offers several advantages over direct elemental combustion [7] [8]:

  • Lower reaction temperatures (150-400°C vs 1100-1500°C)
  • Enhanced safety through elimination of explosive thermite-like reactions
  • Improved phase control through precise stoichiometric control
  • Reduced energy consumption compared to high-temperature methods
Reaction ParametersAlCl₃ + Li₂SAlCl₃ + Na₂S
Optimal Temperature150-300°C300-400°C
Reaction Time3-50 hours50-100 hours
Conversion Efficiency90-95%85-90%
ByproductLiClNaCl
Purification MethodEthanol washWater/alcohol wash

Advanced Fabrication Techniques

Electrodeposition for Thin-Film Synthesis

Electrodeposition represents a sophisticated approach for synthesizing aluminum sulfide thin films with precise control over thickness and morphology [9] [10]. This technique enables the formation of aluminum sulfide coatings on various conducting substrates through electrochemical reduction processes.

Electrochemical System Design

The electrodeposition system employs a three-electrode configuration with indium-doped tin oxide (ITO) substrates serving as the working electrode (cathode) [9] [10]. The electrolytic bath composition consists of aluminum sulfate heptadecahydrate (AlSO₄·17H₂O) as the aluminum source and sodium sulfate (Na₂SO₄) as the sulfur source [9] [10].

Deposition Mechanism and Kinetics

The electrodeposition mechanism involves the simultaneous reduction of aluminum and sulfide species at the cathode surface [9] [10]. The process occurs through the following proposed reactions:

$$ Al³⁺ + 3e⁻ → Al $$
$$ SO₄²⁻ + 8H⁺ + 6e⁻ → S²⁻ + 4H₂O $$
$$ 2Al + 3S²⁻ → Al₂S₃ $$

The deposition kinetics demonstrate strong temperature dependence, with optimal film formation occurring between 50-80°C [9] [10]. Lower temperatures result in incomplete reduction, while higher temperatures promote decomposition of the electrolyte components.

Film Characterization and Properties

X-ray diffraction analysis reveals that electrodeposited aluminum sulfide films exhibit wurtzite-like hexagonal crystal structure with preferential orientation along the (100), (110), and (111) crystallographic planes [9] [10]. The films demonstrate crystalline character across all deposition temperatures, with lattice parameters consistent with bulk aluminum sulfide.

Scanning electron microscopy reveals microstructural evolution as a function of deposition temperature [9] [10]. Films deposited at 323 K show uniform, compact morphology, while higher temperature deposition (353 K) results in increased grain size and improved crystallinity.

Optical and Electronic Properties

The electrodeposited aluminum sulfide films exhibit semiconductor behavior with band gap energies ranging from 2.4-3.0 eV depending on deposition conditions [9] [10]. The optical absorption demonstrates typical semiconductor characteristics with strong absorption in the visible region and transparency in the near-infrared.

The electrical conductivity increases with both temperature and film thickness, consistent with improved crystallinity and reduced defect density at optimized deposition conditions [9] [10]. Resistivity measurements confirm semiconductor behavior with values appropriate for electronic device applications.

Deposition ParameterRangeOptimal Value
Temperature50-80°C60-70°C
Deposition Time3-15 minutes10-12 minutes
Current DensityVariableControlled
Film Thickness50-500 nm200-300 nm
Band Gap2.4-3.0 eV2.6-2.8 eV

Carbosulfidation Routes Utilizing H₂S Reductants

Carbosulfidation represents an advanced gas-phase synthesis route for aluminum sulfide formation, utilizing hydrogen sulfide as both reductant and sulfur source [11] [12] [13]. This method enables direct conversion of aluminum oxide precursors to aluminum sulfide under controlled atmospheric conditions.

Reaction Chemistry and Thermodynamics

The carbosulfidation process involves the reaction of aluminum oxide (alumina) with hydrogen sulfide in the presence of carbon at elevated temperatures [11] [12]. The overall reaction proceeds according to:

$$ Al₂O₃(s) + 3H₂S(g) + 3C(s) → Al₂S₃(l) + 3CO(g) + 3H₂O(g) $$

Thermodynamic analysis predicts that aluminum sulfide formation becomes thermodynamically favorable above 1400°C at atmospheric pressure [11] [12]. The conversion efficiency increases significantly with temperature, reaching 96% conversion at 1800°C [13].

Process Development and Optimization

Experimental investigations demonstrate successful aluminum sulfide synthesis using dilute hydrogen sulfide in argon carrier gas [11] [12]. The process parameters include:

  • Temperature range: 1100-1500°C
  • Atmosphere composition: H₂S/Ar mixtures (typically 5-15% H₂S)
  • Reaction time: 2-8 hours
  • Pressure: Atmospheric (1 atm)

The reaction kinetics show strong temperature dependence, with conversion rates below 10% at 1100-1300°C but exceeding 80% at 1500°C [11] [12]. This temperature dependence reflects the endothermic nature of the carbosulfidation reaction and the requirement for sufficient thermal energy to drive the process.

Product Analysis and Characterization

X-ray diffraction confirms the formation of crystalline aluminum sulfide with characteristic peaks corresponding to the hexagonal phase [11] [12]. Energy-dispersive spectroscopy and inductively-coupled plasma analysis verify the aluminum and sulfur stoichiometry consistent with Al₂S₃ formation.

Scanning electron microscopy reveals the microstructural evolution during carbosulfidation, showing the transformation from dense alumina particles to porous aluminum sulfide structures [11] [12]. This morphological change reflects the volume expansion associated with the oxide-to-sulfide conversion.

Process Advantages and Applications

The carbosulfidation route offers several distinct advantages [11] [12] [13]:

  • Clean reaction environment through gas-phase processing
  • Scalable process suitable for industrial implementation
  • Direct oxide conversion eliminating multiple processing steps
  • Controlled atmosphere preventing contamination

The method finds particular application in aluminum production processes where aluminum sulfide serves as an intermediate compound for subsequent reduction to metallic aluminum [13].

Process ParameterOperating RangeOptimal Conditions
Temperature1100-1500°C1400-1500°C
H₂S Concentration5-15% in Ar10-12%
Reaction Time2-8 hours4-6 hours
Conversion Efficiency10-96%80-90%
Product PurityHigh>95%

High-Pressure/High-Temperature (HPHT) Synthesis

High-pressure, high-temperature synthesis represents the frontier technique for exploring novel aluminum-sulfur compounds and phases not accessible under ambient conditions [14] [15]. This method enables the formation of exotic stoichiometries and metastable phases through the application of extreme pressure and temperature conditions.

Pressure-Temperature Phase Space Exploration

Systematic computational and experimental studies reveal that the aluminum-sulfur system exhibits rich phase behavior under high-pressure conditions [14] [15]. While only Al₂S₃ exists naturally at ambient pressure, high-pressure synthesis enables formation of compounds with exotic stoichiometries including AlS, Al₂S, Al₃S₄, and AlS₂ [14].

The pressure-temperature phase diagram demonstrates that these novel compounds become thermodynamically stable only under specific high-pressure conditions [14] [15]. For example, Al₃S₄ forms above 50 GPa and exhibits superconducting properties with transition temperatures reaching 20.9 K at 100 GPa [14].

Experimental Apparatus and Techniques

HPHT synthesis employs specialized high-pressure devices, primarily diamond anvil cells (DACs) and large-volume presses [16] [17]. Diamond anvil cells enable pressures exceeding 100 GPa while maintaining optical access for in situ monitoring [16] [17]. Large-volume presses provide more modest pressures (5-10 GPa) but accommodate larger sample volumes suitable for bulk synthesis [16].

The experimental procedure involves loading aluminum and sulfur precursors into the high-pressure chamber, followed by simultaneous application of pressure and temperature [14] [15]. Typical conditions include:

  • Pressure range: 5-100 GPa
  • Temperature range: 1400-2000°C
  • Heating methods: Laser heating, resistive heating
  • Duration: Minutes to hours

Novel Phase Discovery and Properties

HPHT synthesis has revealed several remarkable aluminum-sulfur compounds with unique properties [14] [15]:

Al₃S₄ Superconductor: This compound exhibits superconducting behavior with Tc = 20.9 K at 100 GPa [14]. The superconducting mechanism involves electron-phonon coupling enhanced by the high-pressure crystal structure.

Al₂S Electride: Under pressure exceeding 70 GPa, Al₂S transforms into an electride phase where valence electrons localize in interstitial sites, acting as anions [14]. This unusual electronic structure represents a novel bonding motif in inorganic compounds.

Metastable Phase Retention: Several high-pressure phases can be quenched to ambient conditions as metastable phases, enabling study of their properties under accessible conditions [14] [15].

Synthesis Challenges and Future Directions

HPHT synthesis presents significant technical challenges [16] [17]:

  • Extreme conditions requiring specialized equipment
  • Small sample volumes limiting characterization options
  • Complex phase identification under pressure
  • Reproducibility concerns due to pressure gradients

Future developments focus on larger-volume high-pressure techniques and improved in situ characterization methods to enable systematic exploration of the high-pressure phase space [16] [17].

HPHT ParametersRangeNovel Phases
Pressure5-100 GPaAlS, Al₂S, Al₃S₄, AlS₂
Temperature1400-2000°CVarious
Sample Volumeμm³ to mm³Limited
Phase StabilityPressure-dependentMetastable retention
PropertiesSuperconducting, electrideUnique

Physical Description

OtherSolid

UNII

04PI6P2Z18

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (82.08%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1302-81-4

Dates

Last modified: 08-15-2023

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